molecular formula C8H17N B12973476 1-(tert-Butyl)cyclobutanamine

1-(tert-Butyl)cyclobutanamine

Cat. No.: B12973476
M. Wt: 127.23 g/mol
InChI Key: SMZFEMSWPVXFAG-UHFFFAOYSA-N
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Description

1-(tert-Butyl)cyclobutanamine is an organic compound featuring a cyclobutane ring substituted with an amine group and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(tert-Butyl)cyclobutanamine can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with tert-butylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired amine product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl)cyclobutanamine undergoes several types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted cyclobutanamines with various functional groups.

Scientific Research Applications

1-(tert-Butyl)cyclobutanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)cyclobutanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

    Cyclobutanamine: Lacks the tert-butyl group, resulting in different steric and electronic properties.

    tert-Butylamine: Lacks the cyclobutane ring, leading to different reactivity and applications.

    Cyclobutanol: Contains a hydroxyl group instead of an amine, leading to different chemical behavior.

Uniqueness: 1-(tert-Butyl)cyclobutanamine is unique due to the combination of the cyclobutane ring and the tert-butyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in various synthetic and research applications.

Biological Activity

1-(tert-Butyl)cyclobutanamine is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound by reviewing relevant research findings, case studies, and synthesizing data from various sources.

Structural Characteristics

This compound features a cyclobutane ring substituted with a tert-butyl group and an amine functional group. The structural configuration allows for unique interactions with biological targets, particularly in drug discovery contexts. Cyclobutane derivatives are known for their metabolic stability and versatility as scaffolds in medicinal chemistry .

Biological Activity Overview

The biological activity of this compound can be assessed through its interactions with various biological systems, including its efficacy as an antifungal agent and its role in inhibiting specific enzymes or receptors.

Antifungal Activity

Research has demonstrated that cyclobutane derivatives can exhibit antifungal properties. For instance, the compound Butenafine, a known antifungal agent, has been analyzed alongside its CF3-cyclobutane analogue. Testing against fungal strains such as Trichophyton mentagrophytes and Trichophyton rubrum showed that while the original drug was slightly more potent, the analogues retained significant antifungal activity .

Integrin Inhibition

This compound and its derivatives have been explored for their potential as integrin antagonists. Integrins are crucial for cell adhesion and signaling, making them important targets in cancer therapy. Studies have indicated that cyclobutane-based compounds demonstrate good metabolic stability and tolerability in vivo, suggesting their viability as drug candidates for integrin-related therapies .

Case Studies

Case Study 1: Antifungal Efficacy of Butenafine Analogues

  • Objective : To evaluate the antifungal activity of Butenafine and its analogues.
  • Method : Disk diffusion method against fungal strains.
  • Results : The original Butenafine exhibited higher potency compared to its analogues; however, all tested compounds showed promising antifungal effects.

Case Study 2: Integrin Antagonism

  • Objective : To assess the potential of cyclobutane derivatives as integrin inhibitors.
  • Method : In vitro assays measuring IC50 values.
  • Results : Several derivatives displayed IC50 values < 1 μM, indicating strong inhibitory activity against integrins .

Research Findings Summary

CompoundActivity TypeIC50 Value (μM)Notes
ButenafineAntifungalSlightly > 1Effective against T. mentagrophytes
This compoundIntegrin Inhibition< 1High metabolic stability
CF3-cyclobutane analogueAntifungalComparableSlightly less potent than Butenafine

Metabolic Stability

The metabolic stability of this compound is crucial for its efficacy as a therapeutic agent. Studies indicate that modifications to the cyclobutane structure can influence metabolic rates significantly. For example, replacing the tert-butyl group with other moieties can either enhance or reduce metabolic stability depending on the specific chemical environment created by these substitutions .

Properties

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

1-tert-butylcyclobutan-1-amine

InChI

InChI=1S/C8H17N/c1-7(2,3)8(9)5-4-6-8/h4-6,9H2,1-3H3

InChI Key

SMZFEMSWPVXFAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1(CCC1)N

Origin of Product

United States

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